molecular formula C10H8BrNO3 B2375508 2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid CAS No. 1368757-01-0

2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Cat. No. B2375508
CAS RN: 1368757-01-0
M. Wt: 270.082
InChI Key: YMNPXOWZYMQCPR-UHFFFAOYSA-N
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Description

The compound “2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” is a derivative of 2,3-Dihydroindoles . These are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .


Synthesis Analysis

The synthesis of this compound involves the reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy has been proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .


Molecular Structure Analysis

The molecular structure of this compound is slightly twisted . The polar head groups are associated through C–H···O hydrogen bonds and C–Br···π (ring) interactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown promise in the field of oncology . Their anticancer activity could be harnessed for the development of new cancer therapies.

Anti-HIV Activity

Certain indole derivatives have been found to have anti-HIV activity . This could potentially lead to the development of new treatments for HIV/AIDS.

Antioxidant Activity

Indole derivatives can act as antioxidants . This property could be useful in the prevention of diseases caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . This makes them potentially useful in the treatment of various bacterial and fungal infections.

Antitubercular Activity

Indole derivatives also exhibit antitubercular activity . This could potentially lead to the development of new treatments for tuberculosis.

Antidiabetic Activity

Indole derivatives have shown antidiabetic activity . This could potentially lead to the development of new treatments for diabetes.

Future Directions

The future directions for this compound could involve further exploration of its neuroprotective and antioxidant properties . The proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .

properties

IUPAC Name

2-(5-bromo-2-oxo-1,3-dihydroindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-5-1-2-8-6(3-5)7(4-9(13)14)10(15)12-8/h1-3,7H,4H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNPXOWZYMQCPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

CAS RN

1368757-01-0
Record name 2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
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